N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
This compound features an acetamide core linked to a 5-chloro-2-methoxyphenyl group and a 3-methyltriazolo[4,5-d]pyrimidine moiety via a sulfanyl bridge. The triazolo-pyrimidine system is a fused heterocyclic scaffold known for its role in modulating enzyme activity, while the chloro-methoxyphenyl group enhances lipophilicity and target binding . The sulfanyl (S–) linker may improve solubility and influence intermolecular interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O2S/c1-21-13-12(19-20-21)14(17-7-16-13)24-6-11(22)18-9-5-8(15)3-4-10(9)23-2/h3-5,7H,6H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWNTPCMRHSPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, with the CAS number 1060185-55-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.
Molecular Formula: C₁₄H₁₃ClN₆O₂S
Molecular Weight: 364.8 g/mol
Structure: The compound features a chloro-substituted methoxyphenyl group linked to a triazolopyrimidine moiety via a sulfanyl acetamide scaffold.
| Property | Value |
|---|---|
| CAS Number | 1060185-55-8 |
| Molecular Formula | C₁₄H₁₃ClN₆O₂S |
| Molecular Weight | 364.8 g/mol |
Biological Activity
Recent studies have indicated that this compound exhibits a range of biological activities:
Anticancer Activity
- Mechanism of Action : The compound's structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation through apoptosis and cell cycle arrest.
- Cell Line Studies : In vitro studies have shown significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC₅₀ values indicating effective growth inhibition.
- HCT116 (colon cancer) : Demonstrated potent cytotoxicity with IC₅₀ values in the low micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability, with an IC₅₀ of approximately 0.5 µM after 48 hours of exposure.
- Synergistic Effects : Research has indicated that combining this compound with standard chemotherapeutics may enhance its efficacy against resistant cancer cell lines.
Research Findings
Recent advancements have highlighted the importance of the triazole moiety in enhancing the biological activity of compounds in medicinal chemistry. The incorporation of triazole structures has been linked to increased potency and selectivity against specific biological targets.
Comparative Analysis
A comparative analysis with similar compounds shows that this compound holds promise due to its unique structure and diverse biological activities.
| Compound Name | IC₅₀ (µM) | Activity Type |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-{...} | 0.5 | Anticancer (MCF-7) |
| Similar Compound A | 0.8 | Anticancer |
| Similar Compound B | 1.0 | Antimicrobial |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exhibit anticancer properties. The triazole and pyrimidine moieties have been associated with inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of triazolo-pyrimidines showed potent activity against breast cancer cells by inhibiting the Bcl-2 protein, which is crucial for cell survival in tumors .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt essential cellular processes.
- Case Study : Research on related compounds revealed efficacy against strains of Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases.
- Case Study : A study found that triazole derivatives could reduce pro-inflammatory cytokines in vitro, indicating their potential for treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key features of the target compound with its analogs:
Key Observations
Role of Heterocyclic Cores: The triazolo-pyrimidine system in the target compound and flumetsulam provides a planar aromatic structure conducive to π-π stacking in enzyme active sites. Pyrazolo-pyrimidine derivatives (e.g., ) exhibit kinase inhibition, highlighting how minor changes in the heterocycle (triazolo vs. pyrazolo) alter target specificity .
Impact of Substituents: The 5-chloro-2-methoxyphenyl group in the target compound enhances lipophilicity compared to the oxadiazole-containing analog in , which has a longer alkyl chain but reduced membrane permeability .
Sulfur Linkers :
- Sulfanyl (S–) bridges, as in the target compound, improve solubility compared to sulfonamides () but may reduce metabolic stability .
Research Findings and Implications
- Enzyme Inhibition : Oxadiazole-containing analogs () show potent lipoxygenase inhibition (IC50: 0.8 µM), suggesting the target compound’s triazolo-pyrimidine core could similarly target inflammatory pathways .
- Antimicrobial Potential: The chloroacetamide derivative () demonstrates broad-spectrum activity, but the target compound’s triazolo-pyrimidine may offer better selectivity due to reduced off-target interactions .
- Agrochemical vs. Pharmaceutical Applications : Flumetsulam’s herbicidal use underscores how substituent choice (e.g., sulfonamide vs. acetamide) dictates application, even within structurally similar triazolo-pyrimidines .
Preparation Methods
Reaction Conditions and Optimization
The synthesis begins with the chloroacetylation of 5-chloro-2-methoxyaniline using chloroacetyl chloride in the presence of a weak base. A modified protocol derived from similar acetamide syntheses employs glacial acetic acid as the solvent and sodium acetate to neutralize HCl byproducts. Key parameters include:
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Molar Ratio : A 1:1 stoichiometry of 5-chloro-2-methoxyaniline to chloroacetyl chloride ensures complete conversion without side reactions.
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Temperature : The reaction proceeds at 0–5°C during reagent addition to minimize thermal degradation, followed by stirring at room temperature for 30 minutes.
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Workup : Precipitation with ice-cold water and recrystallization from ethanol yields colorless crystals with a typical yield of 80%.
Table 1: Optimization of Acetamide Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetic acid | Acetonitrile | Acetic acid |
| Base | Sodium acetate | Triethylamine | Sodium acetate |
| Temperature (°C) | 0–5 (ice bath) | 25 (room) | 0–5 |
| Yield (%) | 80 | 75 | 80 |
Synthesis of 3-Methyl-3H- Triazolo[4,5-d]Pyrimidin-7-Thiol
The triazolopyrimidine-thiol moiety is constructed via cyclization and functionalization.
Cyclization of Pyrimidine Precursors
Patent methodologies describe the formation of triazolopyrimidine cores using hydrazine derivatives. For this compound:
-
Starting Material : 4-Amino-6-chloropyrimidine-5-carboxylic acid reacts with methylhydrazine in ethanol under reflux to form the triazole ring.
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Thiol Introduction : Treatment with sodium hydrosulfide (NaHS) in dimethylformamide (DMF) at 50°C replaces the chlorine atom at position 7 with a thiol group.
Critical Parameters :
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NaHS Concentration : A 60% aqueous solution ensures efficient nucleophilic substitution.
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Reaction Time : 4–6 hours under nitrogen atmosphere prevents oxidation of the thiol group.
Coupling of Acetamide and Triazolopyrimidine-Thiol
The final step involves a nucleophilic substitution reaction between the chloroacetamide intermediate and the triazolopyrimidine-thiol.
Reaction Mechanism and Conditions
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Base Selection : Potassium carbonate (K₂CO₃) in anhydrous DMF deprotonates the thiol, enhancing nucleophilicity.
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Stoichiometry : A 1:1.2 molar ratio of acetamide to thiol ensures complete consumption of the chloroacetamide.
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Temperature and Time : Reacting at 60°C for 8 hours achieves >85% conversion, as monitored by TLC.
Table 2: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Base | K₂CO₃ | NaHCO₃ | K₂CO₃ |
| Temperature (°C) | 60 | 40 | 60 |
| Yield (%) | 85 | 72 | 85 |
Purification and Characterization
Chromatographic Purification
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.
Spectroscopic Validation
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IR Spectroscopy : Key peaks include C=O stretch at 1660 cm⁻¹ (amide), C-Cl at 827 cm⁻¹, and S-H at 2570 cm⁻¹.
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¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons of the triazolopyrimidine appear as singlet at δ 8.2–8.5 ppm.
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 407.03 [M+H]⁺.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the acetamide synthesis reduces reaction time from hours to minutes. A tubular reactor with inline mixing of 5-chloro-2-methoxyaniline and chloroacetyl chloride at 10°C achieves 92% yield.
Waste Management
Recycling acetic acid via distillation and neutralizing HCl byproducts with NaOH ensures compliance with environmental regulations.
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol group is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer in the final product solution extends shelf life to 12 months.
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?
Methodological Answer: The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:
- Step 1: Preparation of the triazolo[4,5-d]pyrimidin-7-thiol intermediate through cyclization of substituted thioureas under acidic conditions .
- Step 2: Sulfanyl group activation using bromoacetamide derivatives, followed by coupling with the 5-chloro-2-methoxyaniline moiety under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Key yield optimization factors include temperature control (60–80°C) and stoichiometric excess of the thiol intermediate.
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer: Structural confirmation relies on a combination of:
- Spectroscopy:
- ¹H/¹³C NMR: Peaks for the triazolo-pyrimidine core (δ 8.5–9.0 ppm for aromatic protons), methoxy group (δ 3.8–4.0 ppm), and acetamide carbonyl (δ 170–175 ppm in ¹³C) .
- HRMS: Exact mass matching the molecular formula (e.g., C₁₆H₁₅ClN₆O₂S requires m/z 398.06) .
- Elemental Analysis: Confirmation of C, H, N, S within ±0.4% of theoretical values .
Q. What in vitro biological screening models are used to evaluate its activity?
Methodological Answer: Initial screening often focuses on enzyme inhibition (e.g., lipoxygenase, kinase assays) and antibacterial activity:
- Lipoxygenase Inhibition: Spectrophotometric monitoring of linoleic acid oxidation at 234 nm, with IC₅₀ calculated via dose-response curves .
- Antibacterial Assays: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls: Reference inhibitors (e.g., nordihydroguaiaretic acid for lipoxygenase) and solvent blanks ensure assay validity .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
Methodological Answer: Discrepancies often arise from substituent effects on solubility or steric hindrance. Strategies include:
- SAR Analysis: Systematic variation of substituents (e.g., replacing 5-chloro with 5-fluoro) to assess electronic/steric contributions .
- Solubility Profiling: LogP measurements (shake-flask method) and DMSO/PBS solubility assays to correlate hydrophobicity with activity .
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
Q. What strategies improve low yields in multi-step synthesis?
Methodological Answer: Yield optimization involves:
- Intermediate Stabilization: Protecting groups (e.g., acetyl for amines) during thiol-activation steps .
- Catalysis: Use of Pd/C or CuI for coupling reactions to reduce side-product formation .
- Real-Time Monitoring: TLC or in-situ IR to track reaction progression and terminate at optimal conversion .
Q. How can crystallographic data resolve ambiguities in sulfanyl-acetamide conformation?
Methodological Answer: Single-crystal X-ray diffraction (SHELX suite ) provides:
- Bond Angles/Lengths: Confirmation of sulfanyl linkage geometry (C–S–C angle ~100–105°) .
- Intermolecular Interactions: Identification of H-bonding (e.g., N–H⋯O=C) or π-stacking critical for stability .
- Torsional Analysis: Assessment of triazolo-pyrimidine ring planarity (deviation < 0.05 Å) .
Data Contradiction & Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Re-Evaluate Force Fields: Adjust parameters in DFT (e.g., B3LYP/6-31G**) for better electrostatic potential (MESP) alignment with experimental IC₅₀ .
- Protonation State: Test multiple tautomers (e.g., triazole vs. triazolium) in docking simulations .
- Experimental Controls: Repeat assays with purified enzyme isoforms to rule out off-target effects .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| ¹H NMR (DMSO-d⁶) | δ 8.7 ppm (triazolo-pyrimidine H) | |
| ¹³C NMR | δ 168.5 ppm (C=O acetamide) | |
| HRMS (ESI+) | m/z 398.06 [M+H]⁺ (C₁₆H₁₅ClN₆O₂S) |
Q. Table 2: Yield Optimization in Synthesis
| Step | Parameter Adjusted | Yield Improvement |
|---|---|---|
| 1 | Thiourea cyclization (HCl, 70°C) | 58% → 72% |
| 2 | Coupling (K₂CO₃, DMF, 80°C) | 45% → 65% |
Key Research Gaps & Future Directions
- Crystallographic Studies: Full X-ray structure determination to resolve rotational freedom in the sulfanyl bridge .
- Metabolic Stability: In vitro microsomal assays (e.g., liver S9 fraction) to assess CYP450-mediated degradation .
- Polypharmacology: Proteome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
